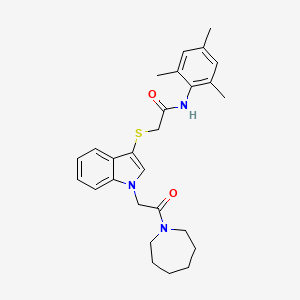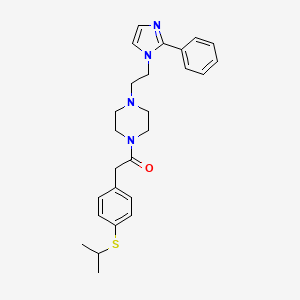
2-(4-(isopropylthio)phenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(isopropylthio)phenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C26H32N4OS and its molecular weight is 448.63. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(isopropylthio)phenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(isopropylthio)phenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Imidazole derivatives have shown promising antibacterial potential. Researchers have synthesized various compounds containing imidazole moieties and evaluated their efficacy against bacterial strains. The compound may exhibit antibacterial activity, making it relevant for combating bacterial infections .
Antifungal Properties
Imidazole-containing compounds have been investigated for their antifungal effects. These molecules can inhibit fungal growth by targeting specific enzymes or cellular processes. Our compound could potentially serve as an antifungal agent, contributing to the fight against fungal infections .
Anticancer Applications
Certain imidazole derivatives exhibit anticancer properties. Researchers have explored their effects on cancer cell lines, including inhibition of proliferation and induction of apoptosis. Investigating our compound’s impact on cancer cells could reveal novel therapeutic avenues .
Anti-Inflammatory Potential
Imidazoles have anti-inflammatory properties, which can be valuable in managing inflammatory conditions. Our compound might modulate inflammatory pathways, making it relevant for research in this field .
Antiviral Activity
Imidazole-based compounds have been studied for their antiviral potential. They may interfere with viral replication or entry mechanisms. Investigating our compound’s effect on specific viruses could provide insights into antiviral drug development .
Antiprotozoal Effects
Imidazole derivatives have shown promise as antiprotozoal agents. These compounds can target protozoan parasites responsible for diseases like malaria and leishmaniasis. Our compound’s activity against protozoa warrants further investigation .
Anticonvulsant Properties
Imidazole-containing molecules have been explored for their anticonvulsant effects. They may modulate neuronal excitability and prevent seizures. Our compound could contribute to the development of antiepileptic drugs .
Antioxidant Activity
Some imidazole derivatives exhibit antioxidant properties, protecting cells from oxidative stress. Investigating our compound’s antioxidant potential could have implications for health and disease prevention .
Propiedades
IUPAC Name |
1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4OS/c1-21(2)32-24-10-8-22(9-11-24)20-25(31)29-17-14-28(15-18-29)16-19-30-13-12-27-26(30)23-6-4-3-5-7-23/h3-13,21H,14-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJPCCVIIAMWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

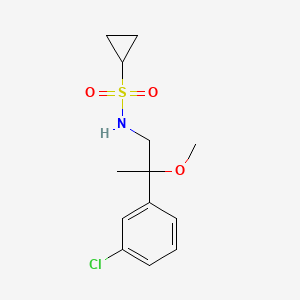
![(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2836310.png)
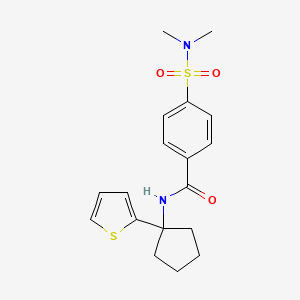
![Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate](/img/structure/B2836312.png)
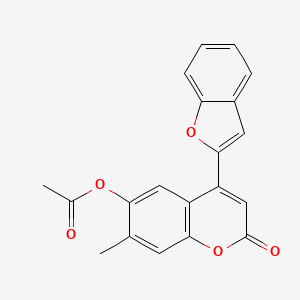
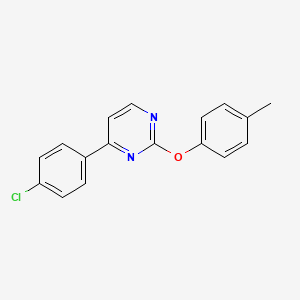
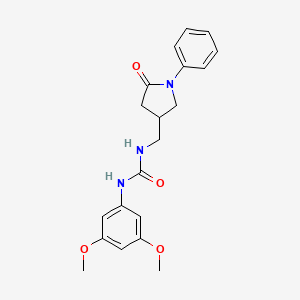
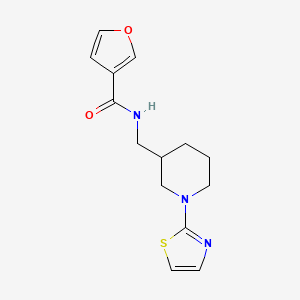
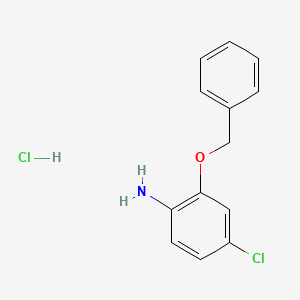
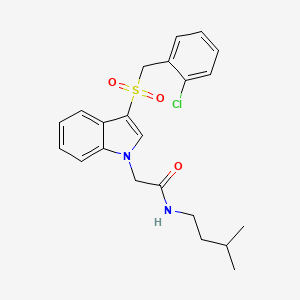
![1-[6-({2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide](/img/structure/B2836325.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2836326.png)
![1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2836327.png)
